

The Pharmacodynamics of PD166326: A Preclinical Technical Guide

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Compound of Interest

Compound Name: PD166326

Cat. No.: B1683775

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of **PD166326**, a potent pyridopyrimidine-class tyrosine kinase inhibitor. The information presented herein is compiled from key preclinical studies to assist researchers and drug development professionals in understanding the mechanism of action, target engagement, and anti-leukemic activity of this compound.

Core Pharmacodynamic Properties

PD166326 is a dual inhibitor of Bcr-Abl and Src family kinases.^[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of these enzymes. A key characteristic of **PD166326** is its ability to bind to both the active and inactive conformations of the Bcr-Abl kinase domain, which may contribute to its enhanced potency against certain imatinib-resistant mutants.^[2]

In Vitro Potency and Selectivity

PD166326 demonstrates potent inhibition of Bcr-Abl and Src kinases, as evidenced by low nanomolar and picomolar IC₅₀ values in both enzymatic and cell-based assays.

Target	Assay Type	IC50 Value	Reference Cell Line/System
Bcr-Abl Kinase	Kinase Inhibition	100-200 pM	In vitro enzyme assay
Src Kinase	Kinase Inhibition	6 nM	In vitro enzyme assay
Abl Kinase	Kinase Inhibition	8 nM	In vitro enzyme assay
Bcr-Abl Cellular Growth	Proliferation Assay	400 pM	R10(-) cells
Bcr-Abl Cellular Growth	Proliferation Assay	0.2 nM	R10(-) cells
K562 Cell Proliferation	Proliferation Assay	300 pM	K562 cells

Activity Against Imatinib-Resistant Bcr-Abl Mutants

PD166326 has shown efficacy against several imatinib-resistant Bcr-Abl mutations in preclinical models. However, it is not effective against the T315I mutation.[\[2\]](#) The compound has demonstrated the ability to suppress the emergence of a majority of mutations that arise under both imatinib and **PD166326** pressure, although mutations at the F317 residue confer resistance to **PD166326** while remaining sensitive to imatinib.[\[3\]](#)

Bcr-Abl Mutant	In Vivo Efficacy (Murine CML Model)
P210/H396P	Prolonged survival of mice compared to imatinib. [2]
P210/M351T	Prolonged survival of mice compared to imatinib. [2]
P210/T315I	Resistant to PD166326 treatment. [2]

Preclinical In Vivo Efficacy

In a murine model of chronic myeloid leukemia (CML), **PD166326** demonstrated superior antileukemic activity compared to imatinib mesylate.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Efficacy Parameter	PD166326-Treated Mice	Imatinib-Treated Mice
WBC Count < 20.0 x 10 ⁹ /L at Necropsy	70%	8%
Complete Resolution of Splenomegaly	67% (two-thirds)	0%

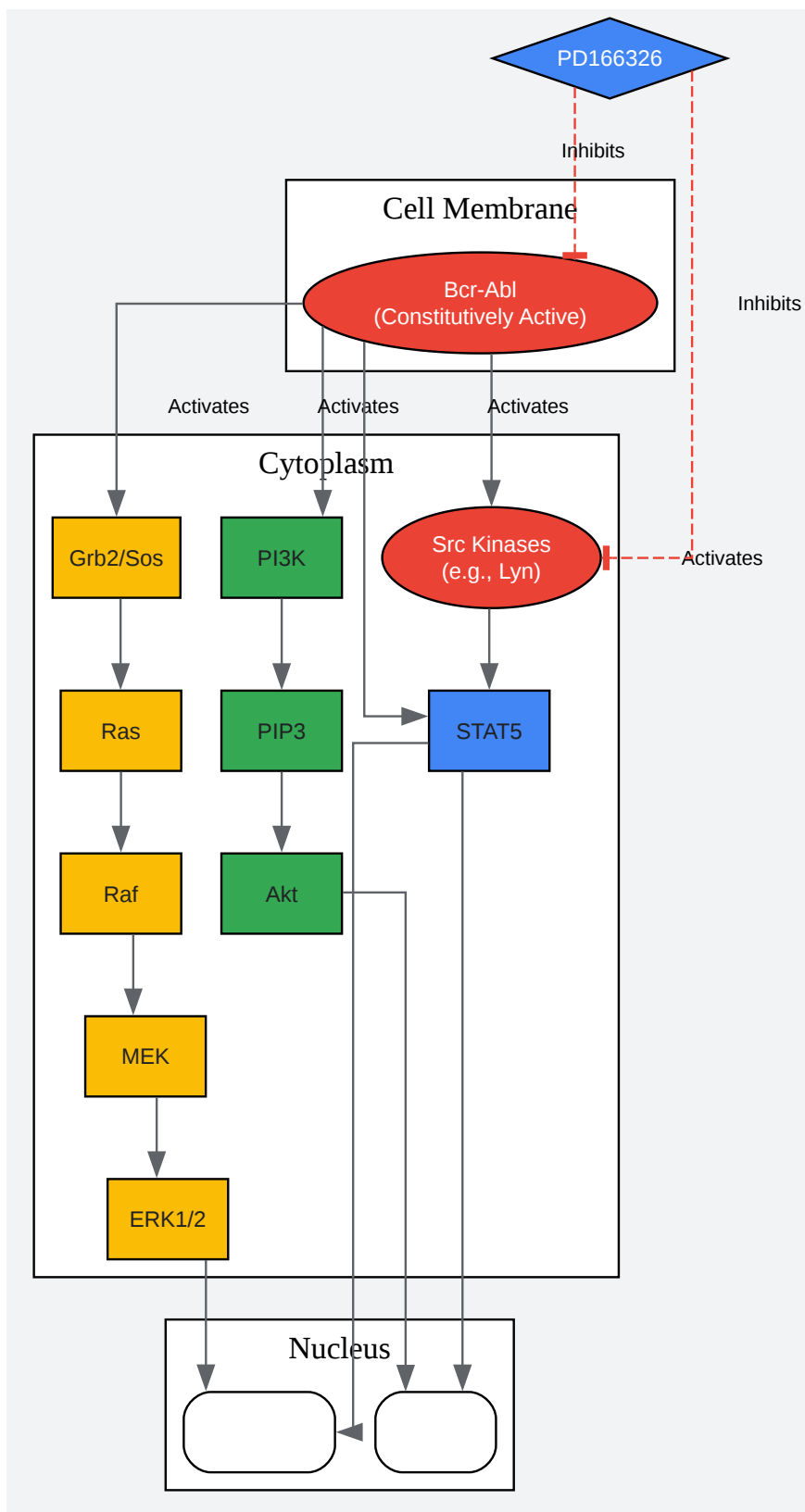
Pharmacokinetics in Mice

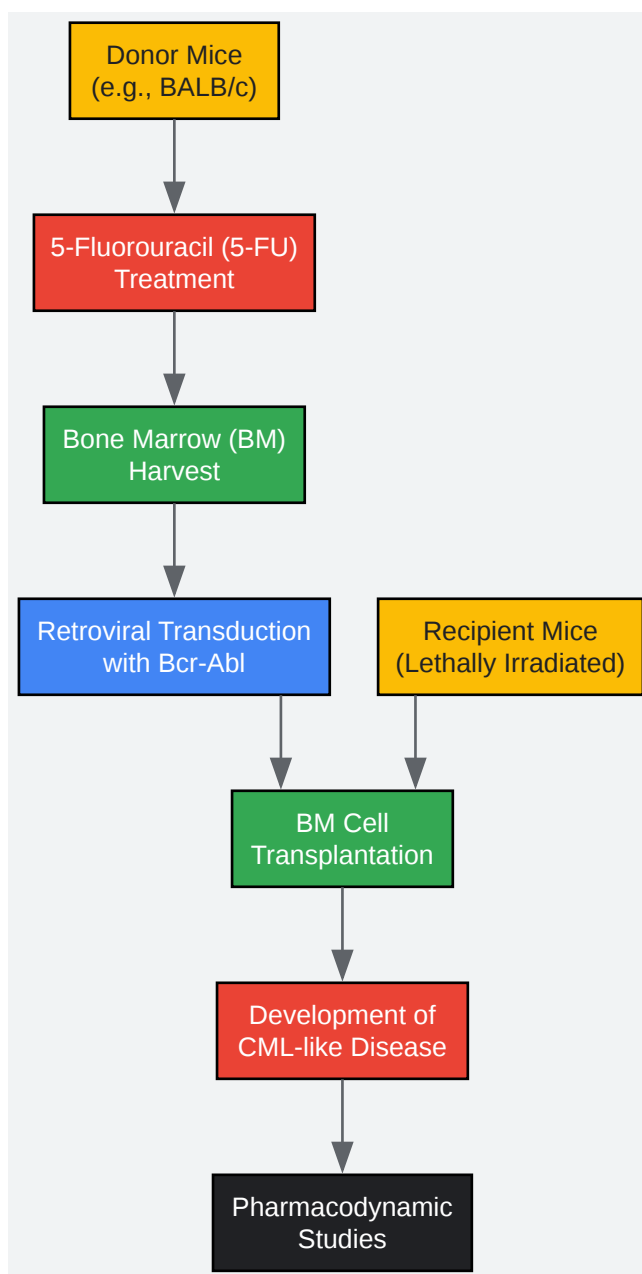
Oral administration of **PD166326** in Balb/c mice resulted in the rapid achievement of therapeutic concentrations. The half-life of **PD166326** in mice was determined to be approximately 8.4 hours at steady state.^[2] The maximum tolerated dose for chronic administration was established at 50 mg/kg twice daily.^[2]

Dose (Twice Daily)	Plasma Concentration at 15 hours (Steady State)
25 mg/kg	5 (± 3) nM
35 mg/kg	8 (± 2) nM
50 mg/kg	18 (± 2) nM
60 mg/kg	33 (± 40) nM

Signaling Pathways and Mechanism of Action

PD166326 exerts its anti-leukemic effects by inhibiting the constitutive tyrosine phosphorylation of Bcr-Abl and its downstream signaling pathways. Notably, it also impacts Src family kinase signaling, which has been implicated in imatinib resistance.^[2]





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com